molecular formula C8H11F3N2O B2832528 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide CAS No. 2408972-20-1

7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide

Cat. No.: B2832528
CAS No.: 2408972-20-1
M. Wt: 208.184
InChI Key: NHZQUQYJJXCBHQ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide: is a synthetic compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Azabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide, under thermal or photochemical conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicycloheptane core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the carboxamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced carboxamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

Medically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the azabicycloheptane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, potentially inhibiting or activating specific targets.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with different ring strain and reactivity.

    Trifluoromethylated Amines: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

The uniqueness of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide lies in its combination of a trifluoromethyl group with an azabicycloheptane core. This structure provides a balance of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds, making it particularly valuable for specific applications in medicinal chemistry and materials science.

This detailed overview should provide a comprehensive understanding of 7-(Trifluoromethyl)-2-azabicyclo[410]heptane-2-carboxamide, its preparation, reactions, applications, and unique properties

Properties

IUPAC Name

7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)5-4-2-1-3-13(6(4)5)7(12)14/h4-6H,1-3H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZQUQYJJXCBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2N(C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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